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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

Cat. No.: B15586136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2',3'-Di-O-acetyl-D-uridine is a synthetic derivative of the naturally occurring pyrimidine

nucleoside, uridine. As a member of the nucleoside analog class of molecules, it holds potential

for investigation in the fields of antiviral and anticancer research. The addition of acetyl groups

to the 2' and 3' positions of the ribose sugar moiety alters the compound's physicochemical

properties, such as its lipophilicity, which can influence its cellular uptake and metabolic fate.

This guide provides a comprehensive overview of the available technical information on 2',3'-
Di-O-acetyl-D-uridine, including its chemical properties, a general synthesis approach, and its

potential as a therapeutic agent.

Chemical and Physical Properties
2',3'-Di-O-acetyl-D-uridine is a white to off-white powder. A summary of its key chemical and

physical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₁₃H₁₆N₂O₈ [1]

Molecular Weight 328.27 g/mol [1]

CAS Number 29108-90-5 [1]

IUPAC Name

[(2R,3R,4R,5R)-4-

(acetyloxy)-5-(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-2-

(hydroxymethyl)oxolan-3-yl]

acetate

[1]

Appearance White Powder

Solubility
Soluble in water, ethanol, and

methanol.

Synthesis
A specific, detailed experimental protocol for the synthesis of 2',3'-Di-O-acetyl-D-uridine is not

readily available in the public domain. However, a general method for the acylation of uridine at

the 2' and 3' positions can be adapted from protocols for similar 2',3'-di-O-acyl uridine

derivatives.

General Experimental Protocol: Acetylation of Uridine
This protocol is a generalized procedure and may require optimization for the specific synthesis

of 2',3'-Di-O-acetyl-D-uridine.

Materials:

Uridine

Anhydrous Pyridine

Acetic Anhydride

Ice bath
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Stir plate and stir bar

Round bottom flask

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Appropriate solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

Dissolution: Dissolve uridine in a minimal amount of anhydrous pyridine in a round bottom

flask equipped with a stir bar. The reaction should be carried out under an inert atmosphere

(e.g., nitrogen or argon) to prevent moisture contamination.

Cooling: Cool the reaction mixture to 0°C using an ice bath.

Acetylation: Slowly add a molar excess of acetic anhydride to the cooled and stirring

solution. The exact molar ratio may need to be optimized.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC). A suitable solvent system (e.g., a mixture of chloroform and methanol) should be used

to separate the starting material (uridine) from the mono-, di-, and tri-acetylated products.

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by the

slow addition of ice-cold water.

Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove

pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining

acid, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product using silica gel column chromatography. The

appropriate solvent gradient (e.g., an increasing percentage of methanol in chloroform) will
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need to be determined to effectively separate the desired 2',3'-Di-O-acetyl-D-uridine from

other acetylated isomers and unreacted starting material.

Characterization: Characterize the purified product using standard analytical techniques

such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Potential Applications
While specific biological activity data for 2',3'-Di-O-acetyl-D-uridine is limited in publicly

available literature, its structural similarity to other uridine analogs suggests potential antiviral

and anticancer properties. Nucleoside analogs often act as prodrugs that, upon intracellular

metabolism, interfere with nucleic acid synthesis or other vital cellular processes.

Expected Mechanism of Action as a Nucleoside Analog
As a uridine analog, 2',3'-Di-O-acetyl-D-uridine is expected to exert its biological effects

through intracellular activation. The acetyl groups are likely cleaved by cellular esterases to

release the parent nucleoside, uridine, or a mono-acetylated intermediate. This free nucleoside

can then be phosphorylated by cellular kinases to its monophosphate, diphosphate, and

ultimately triphosphate form. The resulting triphosphate analog can then compete with the

natural uridine triphosphate (UTP) for incorporation into RNA by viral or cellular polymerases,

leading to chain termination or dysfunctional RNA. Alternatively, the phosphorylated analog

could inhibit key enzymes involved in nucleotide metabolism.
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Caption: Generalized metabolic activation pathway of a uridine analog.
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Potential as an Antiviral Agent
Many clinically used antiviral drugs are nucleoside analogs that target viral polymerases. The

incorporation of the analog triphosphate into the growing viral nucleic acid chain can lead to

premature termination of replication. Given that many viruses rely on their own or host cell RNA

polymerases for replication, 2',3'-Di-O-acetyl-D-uridine, upon conversion to its triphosphate

form, could potentially inhibit the replication of various RNA viruses. However, specific studies

evaluating the antiviral activity of 2',3'-Di-O-acetyl-D-uridine against particular viruses are not

currently available in the reviewed literature.

Potential as an Anticancer Agent
The rationale for using nucleoside analogs in cancer chemotherapy is based on the higher

proliferative rate of cancer cells compared to most normal cells. Rapidly dividing cancer cells

have a high demand for nucleotides for DNA and RNA synthesis. The incorporation of

fraudulent nucleoside analogs can disrupt these processes, leading to cell cycle arrest and

apoptosis. While some uridine derivatives have shown anticancer activity, there is no specific

data available on the cytotoxic effects of 2',3'-Di-O-acetyl-D-uridine against cancer cell lines.

Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential antiviral and anticancer

activity of 2',3'-Di-O-acetyl-D-uridine. These protocols would need to be adapted and

optimized for specific viruses, cell lines, and experimental conditions.

In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of 2',3'-Di-O-acetyl-D-uridine that inhibits viral

plaque formation by 50% (IC₅₀).

Materials:

Host cell line permissive to the virus of interest

Virus stock of known titer

2',3'-Di-O-acetyl-D-uridine
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Cell culture medium and supplements

Agarose or methylcellulose for overlay

Crystal violet staining solution

6-well or 12-well cell culture plates

Procedure:

Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent

monolayer.

Drug Preparation: Prepare a series of dilutions of 2',3'-Di-O-acetyl-D-uridine in cell culture

medium.

Viral Infection: Remove the growth medium from the cells and infect them with a known

amount of virus (e.g., 100 plaque-forming units per well).

Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the

different concentrations of the test compound. Include a no-drug control and a positive

control (a known antiviral drug).

Overlay: After a further incubation period, overlay the cells with a medium containing

agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming plaques.

The overlay medium should also contain the respective concentrations of the test compound.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days,

depending on the virus).

Staining: Fix the cells with a formalin solution and then stain with crystal violet. The viable

cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear

zones.

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque

reduction for each drug concentration relative to the no-drug control. The IC₅₀ value is
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determined by plotting the percentage of plaque reduction against the drug concentration

and fitting the data to a dose-response curve.
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Caption: Workflow for a plaque reduction assay.

In Vitro Anticancer Assay (MTT Assay)
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Objective: To determine the concentration of 2',3'-Di-O-acetyl-D-uridine that inhibits the

metabolic activity of cancer cells by 50% (IC₅₀).

Materials:

Cancer cell line of interest

2',3'-Di-O-acetyl-D-uridine

Cell culture medium and supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a detergent-based solution)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere and grow for 24 hours.

Drug Treatment: Treat the cells with a range of concentrations of 2',3'-Di-O-acetyl-D-
uridine. Include a no-drug control and a positive control (a known anticancer drug).

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this

time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan

product.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(typically around 570 nm) using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each drug concentration relative to the no-drug

control. The IC₅₀ value is determined by plotting the percentage of cell viability against the

drug concentration and fitting the data to a dose-response curve.

Conclusion
2',3'-Di-O-acetyl-D-uridine is a uridine analog with the potential for biological activity. Based

on the established mechanisms of other nucleoside analogs, it is likely to function as a prodrug

that, after intracellular metabolism, interferes with nucleic acid synthesis. However, a

comprehensive evaluation of its specific antiviral and anticancer efficacy, as well as its detailed

mechanism of action, requires further experimental investigation. The protocols outlined in this

guide provide a framework for such studies. Future research should focus on obtaining

quantitative data on its biological activity and elucidating the specific cellular pathways it affects

to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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